Duo-cotecxin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

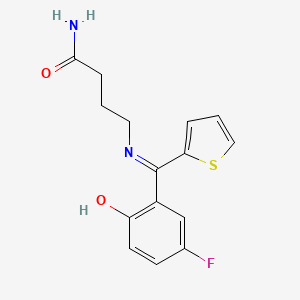

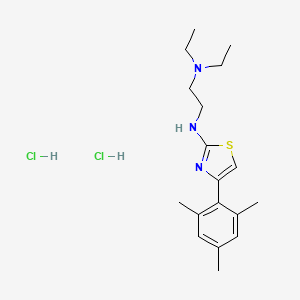

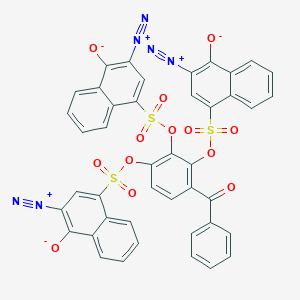

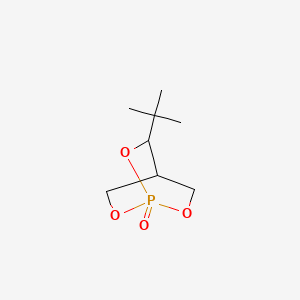

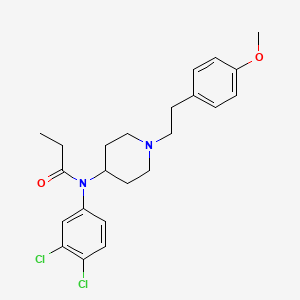

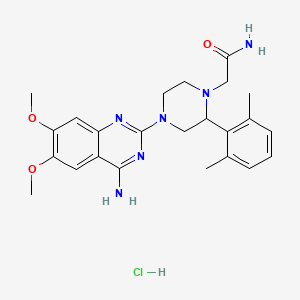

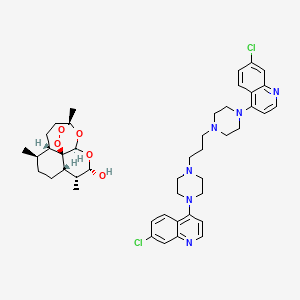

Dihydroartemisinin is synthesized from artemisinin, which is extracted from the plant Artemisia annua. The process involves the reduction of artemisinin to dihydroartemisinin using sodium borohydride in the presence of a solvent like ethanol . Piperaquine is synthesized through a multi-step process that involves the reaction of 4,7-dichloroquinoline with piperazine .

Industrial Production Methods

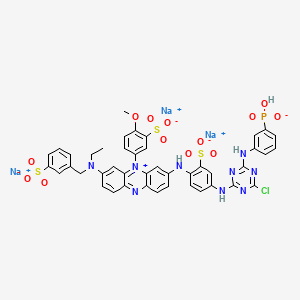

Industrial production of Duo-cotecxin involves the combination of dihydroartemisinin and piperaquine in specific ratios to form a fixed-dose combination. The active ingredients are mixed with excipients and compressed into tablets or formulated into oral suspensions .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Dihydroartemisinin can undergo oxidation to form artemisinin.

Reduction: Artemisinin is reduced to dihydroartemisinin.

Substitution: Piperaquine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride is commonly used for the reduction of artemisinin to dihydroartemisinin.

Substitution: Piperazine is used in the synthesis of piperaquine.

Major Products

Oxidation: Artemisinin is the major product formed from the oxidation of dihydroartemisinin.

Reduction: Dihydroartemisinin is the major product formed from the reduction of artemisinin.

Substitution: Piperaquine is the major product formed from the substitution reactions involving 4,7-dichloroquinoline and piperazine.

Aplicaciones Científicas De Investigación

Duo-cotecxin has been extensively studied for its efficacy in treating malaria. It has shown high efficacy in both in vitro and in vivo studies against Plasmodium falciparum . Additionally, it is used in clinical trials to evaluate its effectiveness in preventing malaria in pregnant women and children . The combination of dihydroartemisinin and piperaquine is also being explored for its potential use in other parasitic infections .

Mecanismo De Acción

Dihydroartemisinin primarily interferes with the membrane structures of trophozoites, leading to cytoplasmic vacuolization and autophagocytosis . Piperaquine interferes with the physiological function of the food vacuole membrane of the parasites, leading to their autophagocytosis . The combination of these two mechanisms results in a synergistic effect, making Duo-cotecxin highly effective against malaria .

Comparación Con Compuestos Similares

Similar Compounds

Chloroquine: An older antimalarial drug that has seen reduced efficacy due to widespread resistance.

Amodiaquine: Another 4-aminoquinoline compound used in combination therapies.

Artesunate: A derivative of artemisinin, similar to dihydroartemisinin, used in combination therapies.

Uniqueness

Duo-cotecxin’s uniqueness lies in its combination of dihydroartemisinin and piperaquine, which provides a dual mechanism of action that enhances its efficacy against resistant strains of Plasmodium falciparum . Unlike chloroquine and amodiaquine, which have seen reduced efficacy due to resistance, this compound remains effective in many regions where resistance to other antimalarials is prevalent .

Propiedades

Número CAS |

850407-45-3 |

|---|---|

Fórmula molecular |

C44H56Cl2N6O5 |

Peso molecular |

819.9 g/mol |

Nombre IUPAC |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1 |

Clave InChI |

VHBABGAFHUKREU-ICKLFXEKSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

SMILES canónico |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.